

physical and chemical properties of 4,6-Dimethoxypyrimidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,6-Dimethoxypyrimidine

Cat. No.: B185312

[Get Quote](#)

An In-depth Technical Guide to **4,6-Dimethoxypyrimidine**: Properties, Synthesis, and Applications

Introduction

4,6-Dimethoxypyrimidine is a key heterocyclic organic compound built upon the pyrimidine scaffold. As a disubstituted pyrimidine, its unique electronic and structural characteristics, conferred by the two methoxy groups at the 4 and 6 positions, make it a versatile and valuable intermediate in the synthesis of a wide array of functional molecules.^[1] The pyrimidine core is a fundamental motif in numerous biologically significant molecules, including nucleosides and synthetic drugs.^[1] Consequently, **4,6-dimethoxypyrimidine** serves as a pivotal building block for drug discovery and development professionals, particularly in the creation of targeted therapeutics and advanced agrochemicals.^{[1][2]} This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and core applications for researchers and scientists in the field.

Chemical and Physical Properties

The identity and fundamental physical characteristics of **4,6-Dimethoxypyrimidine** are summarized below. These properties are essential for its handling, purification, and use in synthetic chemistry.

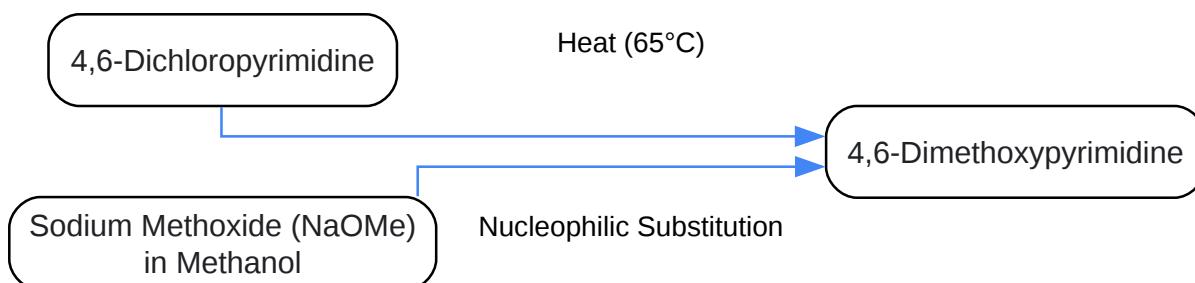
Chemical Identity

Identifier	Value
IUPAC Name	4,6-dimethoxypyrimidine[3]
Synonyms	Pyrimidine, 4,6-dimethoxy-[3]
CAS Number	5270-94-0[3]
Molecular Formula	C ₆ H ₈ N ₂ O ₂ [3]
Molecular Weight	140.14 g/mol [3]
InChI	InChI=1S/C6H8N2O2/c1-9-5-3-6(10-2)8-4-7-5/h3-4H,1-2H3[3]
InChIKey	FPSPPRZKBUVEJQ-UHFFFAOYSA-N[3]
SMILES	COC1=CC(=NC=N1)OC[3]

Physical Properties

Property	Value	Source
Appearance	Low melting solid	[4]
Melting Point	94-96 °C	[5]
Solubility	Soluble in methanol, ethyl acetate, and dichloromethane.	[4]

Spectroscopic and Analytical Data


Spectroscopic analysis is fundamental for the structural elucidation and purity confirmation of **4,6-Dimethoxypyrimidine**. The following data are characteristic of the compound.

Technique	Data
¹ H NMR (CDCl ₃)	δ 8.4 (s, 1H, Ar-H), 5.8 (s, 1H, Ar-H), 3.9 (s, 6H, -OCH ₃)[6]
¹³ C NMR	Expected signals for aromatic carbons and methoxy carbons.
Infrared (IR)	Characteristic peaks for C=O stretching, C=N stretching, and aromatic C-H stretching.[7]
Mass Spectrometry	Molecular Ion (M ⁺): m/z 140

Chemical Synthesis and Reactivity

Synthesis Pathway

The most common and efficient laboratory-scale synthesis of **4,6-Dimethoxypyrimidine** involves a nucleophilic aromatic substitution (SNAr) reaction. The readily available and more reactive 4,6-dichloropyrimidine is treated with sodium methoxide in a suitable solvent like methanol. The methoxide ions displace the chloride ions, which are excellent leaving groups, to yield the desired product.

[Click to download full resolution via product page](#)

Caption: Synthetic route to **4,6-Dimethoxypyrimidine** via SNAr.

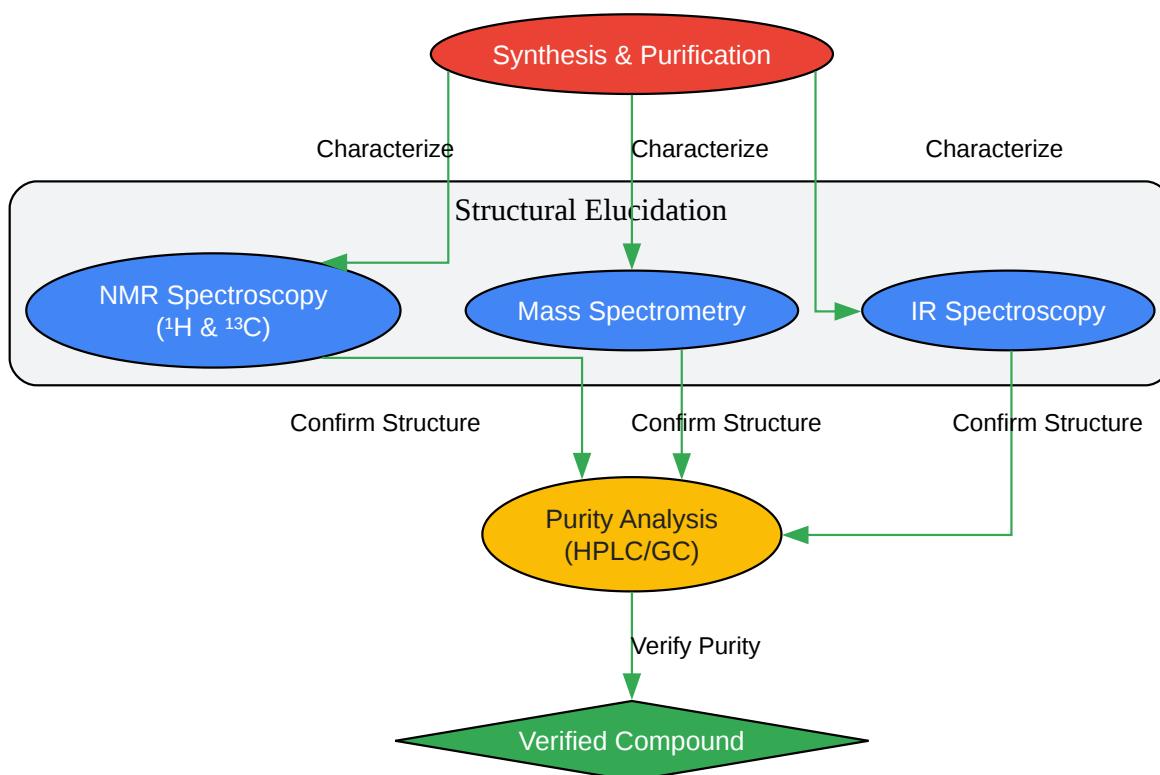
Detailed Synthesis Protocol

This protocol is adapted from established literature procedures.[4]

- Reaction Setup: To a suspension of 4,6-dichloropyrimidine (1.0 eq) in methanol at room temperature under an inert atmosphere (e.g., argon), add sodium methoxide (3.0 eq) portion-wise over 5-10 minutes.
- Heating: Heat the resulting suspension to 65°C and maintain this temperature for approximately 24 hours, monitoring the reaction progress by a suitable technique (e.g., HPLC/MS or TLC).
- Work-up: Upon completion, cool the reaction mixture and remove the bulk of the solvent under reduced pressure.
- Extraction: To the residue, add 1 M aqueous HCl and dichloromethane (CH_2Cl_2). Separate the organic layer.
- Washing: Wash the organic phase sequentially with saturated aqueous sodium chloride (NaCl), then dry it over anhydrous sodium sulfate (Na_2SO_4).
- Purification: Filter the solution and evaporate the solvent. The crude product can be purified by silica gel column chromatography using an appropriate eluent system, such as ethyl acetate-hexanes, to yield **4,6-dimethoxypyrimidine** as a low melting solid.^[4]

Reactivity Profile

The chemical behavior of **4,6-Dimethoxypyrimidine** is dictated by the electron-donating methoxy groups. These groups increase the electron density of the pyrimidine ring, influencing its susceptibility to electrophilic attack. However, the most synthetically valuable feature is the ability of the methoxy groups to act as leaving groups in nucleophilic aromatic substitution reactions under specific conditions, allowing for further functionalization at the 4 and 6 positions.^[1] This versatility is a cornerstone of its application in constructing more complex molecular architectures.


Applications in Research and Development

4,6-Dimethoxypyrimidine is not typically an end-product but rather a crucial intermediate. Its bifunctional nature allows for the systematic construction of diverse molecular libraries.

- Pharmaceutical Synthesis: The pyrimidine scaffold is a well-established pharmacophore. **4,6-Dimethoxypyrimidine** is a key intermediate for synthesizing various targeted therapies, including kinase inhibitors, by allowing for the introduction of different functionalities at the 4 and 6 positions.[1]
- Agrochemicals: It serves as a critical precursor in the synthesis of pyrimidinyloxybenzoic acid herbicides, such as bispyribac-sodium.[2] These herbicides function by inhibiting the acetolactate synthase (ALS) enzyme in weeds.[2] Derivatives like 4,6-dimethoxy-2-methylsulfonylpyrimidine are also key intermediates in this field.[2][8]

Quality Control and Characterization Workflow

Ensuring the identity and purity of synthesized **4,6-Dimethoxypyrimidine** is critical. A standard workflow involves a series of analytical techniques.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. 4,6-Dimethoxypyrimidine | C6H8N2O2 | CID 259821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,6-Dimethoxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Amino-4,6-dimethoxypyrimidine | 36315-01-2 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physical and chemical properties of 4,6-Dimethoxypyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b185312#physical-and-chemical-properties-of-4-6-dimethoxypyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com